Elizabethin

Antifungal Susceptibility Testing Polyene Macrolide Antibiotics Minimum Inhibitory Concentration

Procure Elizabethin (CAS 78361-81-6), a 28-membered pentaene macrolide polyene antibiotic from Streptomyces elizabethii. Superior MIC values vs N. crassa (0.4 µg/mL) and T. viridis (0.6 µg/mL) — 3.75-fold more potent than filipin. Unique ability to kill non-growing, stationary-phase C. pseudotropicalis cells (unlike amphotericin B). Co-production with actinomycins offers fermentation economics advantage.

Molecular Formula C35H58O12
Molecular Weight 670.8 g/mol
CAS No. 78361-81-6
Cat. No. B14138487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElizabethin
CAS78361-81-6
Molecular FormulaC35H58O12
Molecular Weight670.8 g/mol
Structural Identifiers
SMILESCCCCCC(C1C(CC(CC(CC(CC(CC(C(C(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C35H58O12/c1-4-5-11-16-29(41)32-30(42)20-26(38)18-24(36)17-25(37)19-27(39)21-31(43)34(45)33(44)22(2)14-12-9-7-6-8-10-13-15-28(40)23(3)47-35(32)46/h6-10,12-15,23-34,36-45H,4-5,11,16-21H2,1-3H3/b7-6?,10-8-,12-9?,15-13?,22-14-
InChIKeyAGJUUQSLGVCRQA-UPBPMIRPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elizabethin (CAS 78361-81-6) Procurement Overview: A Polyene Macrolide Antifungal with Unique Stereochemistry and Dual Production Pathway


Elizabethin (CAS 78361-81-6) is a 28-membered methylpentaene macrolide polyene antibiotic produced by the soil actinomycete Streptomyces elizabethii [1]. With a molecular formula of C35H58O12 and a molecular weight of 670.83 g/mol, elizabethin possesses a characteristic lactone ring and ten hydroxyl groups [1][2]. Unlike many polyenes, elizabethin is isolated as a stereoisomer distinct from previously reported compounds, underscoring its unique structural identity within the polyene macrolide class [1]. Its biosynthesis is tightly linked to actinomycin production, offering unique procurement and production flexibility [1].

Why In-Class Polyene Antifungals Cannot Simply Replace Elizabethin (CAS 78361-81-6)


Despite sharing the polyene macrolide scaffold with widely used antifungals like amphotericin B and nystatin, elizabethin exhibits unique stereochemical features and a distinct biological profile that preclude simple substitution [1]. Key differentiators include a divergent antifungal spectrum with superior potency against certain fungal strains, a unique ability to rapidly kill non-growing, stationary-phase cells (a trait absent in amphotericin B), and a production pathway that yields valuable actinomycins as co-products [2][3]. These quantifiable differences in activity, mechanism, and production economics make elizabethin a non-interchangeable asset in both research and industrial settings.

Elizabethin (CAS 78361-81-6) Quantitative Differentiation: Head-to-Head Antifungal Spectrum, Killing Kinetics, and Toxicity Data


Differential Antifungal MIC Spectrum: Elizabethin vs. Key Polyene Macrolides

In a comprehensive antifungal susceptibility panel, elizabethin demonstrated a distinct MIC profile compared to clinically used polyenes such as amphotericin B, nystatin, and filipin [1]. Notably, elizabethin exhibited 4-fold greater potency (MIC 0.4 µg/mL) against Neurospora crassa than filipin (MIC 1.5 µg/mL) and was >10-fold more potent against Trichoderma viridis (MIC 0.6 µg/mL vs. filipin MIC 7.5 µg/mL). Against Aspergillus niger, elizabethin (MIC 1.0 µg/mL) was at least 3-fold more active than nystatin (MIC 3.9 µg/mL) [1].

Antifungal Susceptibility Testing Polyene Macrolide Antibiotics Minimum Inhibitory Concentration

Unique Killing of Non-Growing Cells: Elizabethin vs. Amphotericin B Mechanism

A direct comparative study revealed a critical mechanistic differentiation: elizabethin caused rapid cell death and lysis of non-growing, stationary-phase Candida pseudotropicalis cells suspended in phosphate buffer, an effect not observed with amphotericin B [1]. Furthermore, in growth medium, elizabethin induced rapid cell death even while control cultures were still in the lag phase, whereas the inhibitory effect of amphotericin B was only observed at the end of the lag phase [1].

Fungicidal Kinetics Stationary Phase Killing Polyene Mechanism of Action

Structural Distinction: Stereoisomeric Identity Confirmed by Spectroscopy

Elucidation of elizabethin's structure confirmed it as a methylpentaene macrolide that is stereoisomeric with previously reported compounds [1]. This stereochemical divergence from other polyenes like fungichromin, lagosin, and cogomycin is not a trivial variation; it directly impacts molecular recognition, membrane interaction, and ultimately, biological activity [1]. The compound's distinct chirality was established using combined spectroscopic methods [2].

Natural Product Chemistry Stereochemistry Polyene Macrolide Structure

Acute In Vivo Toxicity Profile: LD50 Quantification in Mice

In conventional intraperitoneal injection toxicity studies in mice, elizabethin exhibited an LD50 of approximately 24 mg/kg [1]. This provides a benchmark for comparing its acute toxicity to other polyenes; for context, amphotericin B is known for its dose-limiting nephrotoxicity with LD50 values typically in the range of 2-4 mg/kg in mice, suggesting elizabethin may possess a comparatively favorable acute toxicity window [1][2].

In Vivo Toxicology Acute Toxicity Polyene Safety Profile

Co-Production of Valuable Actinomycins: A Unique Manufacturing Advantage

Streptomyces elizabethii uniquely produces elizabethin alongside actinomycins IV and V as major co-products [1]. This dual-product fermentation distinguishes it from other polyene-producing strains (e.g., Streptomyces nodosus for amphotericin B) that do not yield comparable actinomycin quantities. The production ratio can be controlled by glucose concentration: glucose suppresses actinomycin formation, while glucose limitation triggers actinomycin production [2].

Fermentation Process Economics Actinomycin Co-Production Streptomyces Secondary Metabolism

Optimal Use Cases for Elizabethin (CAS 78361-81-6): Research and Industrial Scenarios Driven by Quantifiable Differentiation


Antifungal Screening Against Neurospora crassa or Trichoderma viridis

Researchers screening for antifungal agents against Neurospora crassa or Trichoderma viridis should prioritize elizabethin due to its quantifiably superior MIC values of 0.4 µg/mL and 0.6 µg/mL, respectively, which are 3.75-fold and >10-fold more potent than filipin [1]. This potency advantage minimizes the compound quantity required for effective inhibition, reducing costs in high-throughput screening campaigns.

Mechanistic Studies on Fungal Persistence and Biofilm Eradication

Elizabethin is uniquely suited for investigations into the killing of metabolically dormant or biofilm-associated fungal cells. Its demonstrated ability to cause rapid lysis of non-growing, stationary-phase Candida pseudotropicalis cells—an effect not shared by amphotericin B—makes it an essential tool for dissecting polyene mechanisms of action and for evaluating anti-persistence strategies [2].

Fermentation Process Development for Dual-Product Antibiotic Production

Industrial biotechnologists seeking to maximize fermentation yield and economic return should consider S. elizabethii fermentation. The strain's unique capacity to co-produce elizabethin and valuable actinomycins (IV and V) from a single culture, with production ratios tunable by glucose concentration, offers a clear process advantage over strains producing only a single polyene [3][4].

In Vivo Antifungal Efficacy Studies with Defined Toxicity Benchmarks

Investigators planning in vivo antifungal efficacy studies in murine models can leverage the established LD50 of 24 mg/kg (i.p.) for elizabethin to design dosing regimens and calculate therapeutic indices [4]. This data point enables direct, quantitative comparison of safety margins against the well-characterized toxicity profiles of amphotericin B and other polyenes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Elizabethin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.